Bienvenue dans la boutique en ligne BenchChem!

Lanabecestat

BACE1 inhibition Alzheimer's disease Enzyme kinetics

Lanabecestat is a clinically characterized, brain-permeable BACE1 inhibitor with subnanomolar affinity (Ki=0.4 nM) and a unique slow target off-rate (t1/2≈9 h)—features critical for washout/residence-time experiments [Local Evidence]. Select this compound to benchmark CSF Aβ pharmacodynamics (73.3% CSF Aβ1-40 reduction at 50 mg QD), differentiate BACE1 vs. BACE2 phenotypes, or serve as a data-rich negative control for amyloid-hypothesis efficacy models [Local Evidence]. Unlike other BACE1 inhibitors, its minimal BCRP liability avoids confounding transporter-mediated DDI artifacts in your assays [Local Evidence].

Molecular Formula C26H28N4O
Molecular Weight 412.5 g/mol
CAS No. 1383984-21-1
Cat. No. B8082136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanabecestat
CAS1383984-21-1
Molecular FormulaC26H28N4O
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
InChIInChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1
InChIKeyWKDNQONLGXOZRG-BOPKNSRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanabecestat (AZD3293/LY3314814): Potent Brain-Penetrant BACE1 Inhibitor for Alzheimer's Disease Research and Reference Standards


Lanabecestat (formerly AZD3293 or LY3314814, CAS 1383984-21-1) is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the key protease initiating amyloid-β (Aβ) peptide production in Alzheimer's disease (AD) [1]. As a clinically discontinued but extensively characterized BACE1 inhibitor advanced to Phase 3 global registration trials (AMARANTH, DAYBREAK-ALZ), lanabecestat serves as a high-value reference compound for preclinical BACE1 pharmacology, biomarker validation, and comparator studies evaluating amyloid-lowering versus clinical efficacy outcomes [2]. The compound exhibits subnanomolar BACE1 binding affinity (Ki = 0.4 nM) and markedly slow target off-rate kinetics (t1/2 ≈ 9 h), a mechanistic feature not uniformly shared across BACE inhibitor chemotypes [3].

Why Lanabecestat Cannot Be Substituted with Verubecestat, Atabecestat, or Elenbecestat in Research Applications


BACE1 inhibitors are not interchangeable research tools despite sharing the same nominal target. Lanabecestat, verubecestat, atabecestat, and elenbecestat exhibit divergent pharmacological profiles that critically impact experimental outcomes and data interpretability. Key differentiators include: (i) BACE1/BACE2 selectivity ratios affecting off-target BACE2-mediated toxicities (hypopigmentation, synaptic effects); (ii) drug-drug interaction liabilities via transporter inhibition (BCRP); (iii) target off-rate kinetics influencing duration of Aβ suppression independent of plasma half-life; (iv) distinct clinical safety signatures (psychiatric adverse events, brain volume changes); and (v) divergent clinical trial outcomes despite comparable Aβ-lowering efficacy [1]. Selection of the appropriate BACE1 inhibitor reference standard therefore requires precise alignment of compound-specific properties with the experimental question—whether for in vitro target engagement assays, in vivo biomarker studies, or retrospective analysis of failed clinical programs [2].

Quantitative Differentiation Evidence: Lanabecestat vs. Verubecestat, Atabecestat, and Elenbecestat


BACE1 Potency: Lanabecestat Exhibits 5.5-Fold Higher Affinity than Verubecestat

Lanabecestat demonstrates superior BACE1 binding affinity compared to verubecestat, a comparator BACE inhibitor that also advanced to Phase 3 clinical testing. Lanabecestat inhibits human BACE1 with a Ki of 0.4 nM [1], whereas verubecestat (MK-8931) exhibits a Ki of 2.2 nM for BACE1 [2].

BACE1 inhibition Alzheimer's disease Enzyme kinetics

BACE1/BACE2 Selectivity: Lanabecestat Is Equipotent, Whereas Verubecestat Shows 5.8-Fold BACE1 Selectivity

Lanabecestat exhibits near-equipotent inhibition of BACE1 and BACE2 (Ki = 0.4 nM and 0.8 nM, respectively; BACE1/BACE2 ratio ≈ 2) . In contrast, verubecestat demonstrates 5.8-fold selectivity for BACE1 over BACE2 (Ki = 2.2 nM and 0.38 nM, respectively) . This differential BACE2 inhibition profile correlates with observed toxicities: lanabecestat-associated hair depigmentation in dogs and humans is attributed to BACE2 inhibition in melanocytes [1].

BACE2 selectivity Off-target effects Alzheimer's disease

Target Off-Rate Kinetics: Lanabecestat Displays Markedly Slow Dissociation (t1/2 ≈ 9 h), a Property Not Reported for Atabecestat

Lanabecestat is characterized by a markedly slow target off-rate with an estimated dissociation half-life (t1/2) of approximately 9 hours from the human BACE1 active site [1]. This prolonged target residence time is a distinguishing pharmacological feature among BACE1 inhibitors. Atabecestat (JNJ-54861911), another clinically advanced BACE1 inhibitor, lacks published off-rate kinetic data, and its BACE1 inhibition is primarily characterized by steady-state IC50 measurements (IC50 = 9.8 nM) .

Target residence time BACE1 inhibition Pharmacodynamics

BCRP Inhibition: Lanabecestat Does Not Clinically Alter BCRP Substrate Pharmacokinetics, Contrasting with BCRP Liability Observed with Other BACE Inhibitors

Lanabecestat inhibits breast cancer resistance protein (BCRP) in vitro with an IC50 of 11.1 μM [1]. However, a clinical drug-drug interaction study demonstrated that coadministration of lanabecestat (50 mg daily) with rosuvastatin (20 mg), a sensitive BCRP substrate, produced no statistically significant differences in rosuvastatin Cmax, AUC(0-∞), or tmax [2]. This establishes that lanabecestat does not meaningfully affect BCRP activity at clinically relevant concentrations, and BCRP substrates do not require dose adjustment.

BCRP transporter Drug-drug interaction Alzheimer's disease

CSF Aβ Lowering: Lanabecestat Achieves 73.3% Reduction in CSF Aβ1-40 at 50 mg, Comparable to Elenbecestat's 66% Reduction at 50 mg

In Phase 2/3 clinical studies (AMARANTH and DAYBREAK-ALZ), lanabecestat treatment produced dose-related reductions in cerebrospinal fluid (CSF) Aβ concentrations. At the 50 mg once-daily dose, lanabecestat reduced CSF Aβ1-40 by 73.3% and CSF Aβ1-42 by 65.5% relative to baseline [1]. For comparator context, elenbecestat (E2609) at 50 mg daily achieved a 66% reduction in CSF Aβ1-40 in Phase 2 studies [2]. Both compounds demonstrate robust CNS target engagement.

CSF biomarkers Aβ reduction Phase 2/3 clinical trial

Clinical Efficacy: Lanabecestat Failed to Slow Cognitive Decline in Phase 3 Despite 73% CSF Aβ Reduction—Differentiating from Aducanumab's Amyloid-Lowering Efficacy Relationship

Despite achieving substantial CSF Aβ reductions (73.3% for Aβ1-40 at 50 mg) and significant amyloid PET SUVr decreases (−17.7 centiloids vs. placebo over 2 years), lanabecestat failed to slow cognitive or functional decline in the AMARANTH (n=2218, 104 weeks) and DAYBREAK-ALZ (n=1722, 78 weeks) Phase 3 trials [1]. The primary outcome measure, change from baseline on ADAS-Cog13, showed no significant difference between lanabecestat 20 mg, 50 mg, and placebo groups [2]. This outcome contrasts with aducanumab, where amyloid PET reduction correlated with clinical benefit in a subset of analyses, highlighting the dissociation between amyloid lowering and cognitive outcomes that is compound-specific.

Clinical trial outcome Cognitive decline Amyloid hypothesis

Optimal Research and Industrial Applications for Lanabecestat Based on Quantified Differentiation Evidence


Positive Control for High-Affinity BACE1 Inhibition in In Vitro Enzyme and Cellular Assays

With a Ki of 0.4 nM for BACE1 and picomolar cellular potency (IC50 = 80 pM in SH-SY5Y/APP cells), lanabecestat serves as a high-sensitivity positive control for BACE1 enzymatic assays and Aβ secretion studies [1]. Its 5.5-fold higher BACE1 affinity compared to verubecestat (Ki = 2.2 nM) enables detection of subtle inhibitory activity in screening campaigns where weaker inhibitors may escape detection. The compound's well-characterized slow off-rate (t1/2 ≈ 9 h) further supports its use in washout experiments examining target residence time effects on sustained Aβ suppression.

Reference Standard for CNS Target Engagement and CSF Aβ Biomarker Validation Studies

Lanabecestat is uniquely positioned as a reference compound for validating CSF Aβ as a target engagement biomarker. The compound's Phase 2/3 data provide a definitive benchmark: 50 mg once-daily dosing achieves 73.3% CSF Aβ1-40 reduction and 65.5% CSF Aβ1-42 reduction, with corresponding amyloid PET centiloid decreases of −17.7 vs. placebo over 2 years [2]. Researchers developing novel CNS-penetrant BACE1 inhibitors or amyloid-lowering modalities can benchmark their compounds against these quantitative CNS pharmacodynamic milestones, which are rarely available for discontinued clinical candidates.

Negative Control for Dissociation of Amyloid Lowering from Cognitive Efficacy in Preclinical-to-Clinical Translation Studies

Lanabecestat provides an invaluable reference case demonstrating that robust amyloid-lowering in both CSF and brain tissue does not translate to cognitive benefit in early AD. The AMARANTH (n=2218) and DAYBREAK-ALZ (n=1722) Phase 3 trials definitively established null efficacy on ADAS-Cog13 and secondary functional outcomes despite achieving biomarker reductions comparable to amyloid-targeting antibodies [3]. For drug discovery programs seeking to understand the limitations of the amyloid hypothesis or requiring a negative control for translational efficacy models, lanabecestat offers a data-rich, clinically validated benchmark.

Tool Compound for BACE2-Mediated Toxicity and BCRP Transporter Interaction Studies

Lanabecestat's dual BACE1/BACE2 equipotency (Ki ratio ≈ 2) contrasts with BACE1-selective inhibitors like verubecestat (ratio = 5.8), making it a critical tool for dissecting BACE2-dependent phenotypes including hair depigmentation and potential synaptic effects . Additionally, the compound's demonstrated lack of clinically meaningful BCRP inhibition (despite in vitro IC50 = 11.1 μM) enables its use as a cleaner reference in drug-drug interaction studies involving BCRP substrates, avoiding the confounding BCRP liability observed with verubecestat (IC50 = 2.1 μM) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanabecestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.